Product packaging for 6-Bromo-3-fluoropyridin-2-ol(Cat. No.:)

6-Bromo-3-fluoropyridin-2-ol

Cat. No.: B13638860
M. Wt: 191.99 g/mol
InChI Key: DDODIILDENIVAE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Synthesis

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a ubiquitous and fundamentally important scaffold in organic chemistry. Its presence is notable in a multitude of natural products, including essential vitamins and alkaloids, as well as in a vast number of synthetic compounds with significant applications. sns.it In the realm of medicinal chemistry, the pyridine nucleus is a privileged structure, frequently incorporated into the architecture of pharmaceutical drugs due to its ability to engage in various biological interactions and often improve physicochemical properties like aqueous solubility. google.commdpi.com The versatility of the pyridine ring allows it to serve as a core structure, a ligand for metal catalysts, or a reactive intermediate, making it an indispensable tool for the construction of complex molecular frameworks. mdpi.comrsc.org

Strategic Value of Halogenation and Hydroxylation Patterns on Pyridine Ring Systems

The functionalization of the pyridine ring with halogen atoms (F, Cl, Br, I) and hydroxyl (-OH) groups is a powerful strategy for modulating its electronic properties and reactivity. Halogenation, in particular, provides a synthetic "handle" for further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net The position and nature of the halogen substituent are critical; for instance, the electron-withdrawing effect of a fluorine atom can influence the reactivity of other positions on the ring. rsc.org

The introduction of a hydroxyl group, leading to hydroxypyridines, adds another layer of functionality. These compounds can exist in tautomeric equilibrium with their corresponding pyridone forms. This tautomerism, combined with the ability of the hydroxyl/oxo group to act as a hydrogen bond donor or acceptor and a metal chelator, makes hydroxypyridines valuable in catalysis and as building blocks for biologically active molecules. google.comfu-berlin.de The specific arrangement of both halogens and a hydroxyl group on the pyridine scaffold, as seen in 6-Bromo-3-fluoropyridin-2-ol, creates a highly functionalized and reactive intermediate with precisely defined sites for subsequent chemical transformations.

Position of this compound in the Landscape of Pyridine Building Blocks

This compound has emerged as a significant building block in specialized areas of synthetic chemistry, particularly in the development of new therapeutic agents. Its strategic importance is highlighted by its use in the synthesis of glucagon-like peptide-1 receptor (GLP-1R) modulating compounds, which are investigated for the treatment of metabolic diseases. google.comgoogle.com In a patent filed by Gilead Sciences, this compound is explicitly named as a key starting material. google.com The synthesis described involves reacting this compound with a substituted chloropyridine to form a more complex ether linkage, demonstrating its utility in constructing intricate molecular architectures. google.comgoogle.com The presence of the bromine atom at the 6-position offers a prime site for metal-catalyzed cross-coupling reactions, while the fluorine at the 3-position and the hydroxyl group at the 2-position modulate the ring's electronics and provide additional points for functionalization or interaction. This trifecta of functional groups makes this compound a highly valuable and specific tool for medicinal chemists aiming to synthesize complex target molecules.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
Chemical Name This compound abosyn.com
CAS Number 1805515-43-8 abosyn.com
Molecular Formula C₅H₃BrFNO abosyn.com
Molecular Weight 191.99 g/mol abosyn.com
Synonyms 6-Bromo-3-fluoro-2-pyridinolN/A

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO B13638860 6-Bromo-3-fluoropyridin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-fluoro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDODIILDENIVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 6 Bromo 3 Fluoropyridin 2 Ol

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl group is a key site for synthetic transformations, allowing for the introduction of a wide array of functionalities through alkylation, arylation, and oxidation processes.

The conversion of the hydroxyl group of 6-bromo-3-fluoropyridin-2-ol to an ether linkage is a common strategy to modify the molecule's properties. This is typically achieved via Williamson ether synthesis, where the pyridinol is first deprotonated with a base to form a pyridinolate anion, which then acts as a nucleophile. The choice of base, solvent, and electrophile can significantly influence the outcome, particularly regarding the competition between O-alkylation and N-alkylation of the pyridone tautomer.

O-alkylation reactions are prevalent for introducing alkyl chains. For instance, related 2-pyridone systems readily undergo O-alkylation. The reaction of 2-bromopyridin-3-ol, an analogue, with 1-bromo-2-fluoroethane (B107303) demonstrates a typical O-alkylation to furnish the corresponding 2-bromo-3-(2-fluoroethoxy)pyridine. nih.gov Similarly, the synthesis of propargyloxy derivatives from phenolic compounds using propargyl bromide in the presence of a base like potassium carbonate is a well-established method that can be applied to this system. plos.org

The regioselectivity between N- and O-alkylation is a critical consideration. Studies on 2-pyridone salts have shown that polar solvents like dimethylformamide (DMF) tend to favor O-alkylation, whereas non-polar solvents can promote N-alkylation. researchgate.net The use of silver salts is also reported to favor the formation of O-alkylated products. researchgate.net

O-arylation, the formation of a diaryl ether linkage, is another important transformation. While specific examples for this compound are not extensively documented, copper-catalyzed and palladium-catalyzed cross-coupling reactions are standard methods for the O-arylation of phenols and related heterocyclic alcohols. nih.gov

Table 1: Examples of O-Alkylation Reactions on Related Pyridin-2-ol Scaffolds

Substrate Reagent Conditions Product Reference
2-Bromopyridin-3-ol 1-Bromo-2-fluoroethane Base (e.g., NaH), Solvent (e.g., DMF) 2-Bromo-3-(2-fluoroethoxy)pyridine nih.gov
Substituted Phenols Propargyl bromide K₂CO₃, Acetone (Prop-2-ynyloxy)benzene derivatives plos.org
2-Pyridone Sodium Salt Ethyl Iodide Dimethylformamide (DMF) 2-Ethoxypyridine researchgate.net

Oxidation and Reduction Pathways

The oxidation of the hydroxyl group in this compound is not straightforward. Direct oxidation of the hydroxyl group on the pyridine (B92270) ring to a ketone is challenging due to the aromatic nature of the ring and the tautomeric equilibrium with the pyridone form. However, related compounds provide insight into potential transformations. For example, the hydroxyl group in 6-bromo-2-nitropyridin-3-ol (B1291309) can be oxidized to the corresponding ketone or aldehyde. Furthermore, the oxidation of a related substrate, (6-bromo-3-fluoropyridin-2-yl)methanol, to 6-bromo-3-fluoropicolinaldehyde has been successfully achieved using Dess-Martin periodinane, indicating that oxidation of a side-chain hydroxyl group is a feasible pathway. chemicalbook.com

Biocatalytic methods have also been explored for the oxidation of pyridine derivatives. Whole cells of Burkholderia sp. MAK1 have been shown to hydroxylate various substituted pyridines, although oxidation of the heterocyclic nitrogen atom was not observed in pyridin-2-ol substrates. nih.gov

Direct reduction of the hydroxyl group of this compound is an unfavorable process. Typically, reduction of a hydroxyl group on an aromatic ring requires its conversion into a better leaving group, such as a tosylate or a triflate, followed by hydrogenolysis. An alternative approach involves the reduction of the corresponding halo-pyridine.

Table 2: Example of Oxidation of a Related Pyridine Derivative

Substrate Reagent Conditions Product Yield Reference
(6-Bromo-3-fluoropyridin-2-yl)methanol Dess-Martin periodinane Dichloromethane (DCM), 0 °C to RT, 14 h 6-Bromo-3-fluoropicolinaldehyde 69.4% chemicalbook.com

Reactivity at the Nitrogen Heteroatom

The nitrogen atom in the pyridine ring of this compound, particularly in its 2-pyridone tautomeric form, is nucleophilic and can participate in various reactions, most notably N-alkylation. The alkylation of 2-pyridones is a widely studied reaction and often competes with O-alkylation. researchgate.net

The outcome of the reaction is highly dependent on the reaction conditions. The use of alkali metal salts of the pyridone often leads to a predominance of the N-alkylated product. researchgate.net For example, reacting a 2-pyridone with an alkyl halide in the presence of a base like cesium carbonate has been shown to selectively yield N-alkyl-2-pyridones. researchgate.net Non-polar solvents also tend to favor N-alkylation over O-alkylation. researchgate.net

These N-alkylation reactions are crucial for building more complex molecular scaffolds. The reactivity of the nitrogen atom allows for the introduction of various side chains, which is a key strategy in the synthesis of libraries of compounds for biological screening. mdpi.com

Table 3: Factors Influencing N- vs. O-Alkylation of 2-Pyridone Systems

Factor Favors N-Alkylation Favors O-Alkylation Reference
Solvent Non-polar (e.g., Benzene) Polar aprotic (e.g., DMF) researchgate.net
Counter-ion Alkali metals (Na⁺, K⁺, Cs⁺) Silver (Ag⁺) researchgate.net
Base Cs₂CO₃ - researchgate.net

Mechanistic Studies in the Derivatization of 6 Bromo 3 Fluoropyridin 2 Ol

Elucidation of Reaction Pathways for Cross-Coupling Reactions

The derivatization of 6-bromo-3-fluoropyridin-2-ol frequently involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods are fundamental for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.org

The generalized catalytic cycle for these transformations, particularly the Suzuki-Miyaura coupling, involves three primary steps: libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The electron-deficient nature of the pyridine (B92270) ring facilitates this step.

Transmetalation: The organoboron reagent (in Suzuki coupling) or amine (in Buchwald-Hartwig coupling) then undergoes transmetalation with the palladium(II) complex. libretexts.org In this step, the organic moiety from the boron compound or the nitrogen atom of the amine replaces the halide on the palladium center. This step typically requires a base to activate the coupling partner.

Reductive Elimination: The final step is the reductive elimination of the newly formed product from the palladium center, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net This step is often favored by the use of bulky ligands on the palladium catalyst.

A representative Suzuki-Miyaura reaction pathway is illustrated below:

StepDescriptionReactantsIntermediate/Product
1. Oxidative AdditionThe C-Br bond of the pyridinol adds to the Pd(0) catalyst.This compound, Pd(0)LnAryl-Pd(II)-Br Complex
2. TransmetalationThe boronic acid, activated by a base, transfers its aryl/alkyl group to the Pd(II) complex.Aryl-Pd(II)-Br Complex, Arylboronic acid, BaseDi-organic-Pd(II) Complex
3. Reductive EliminationThe two organic groups couple and are eliminated from the Pd center, forming the final product and regenerating the Pd(0) catalyst.Di-organic-Pd(II) Complex6-Aryl-3-fluoropyridin-2-ol, Pd(0)Ln

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and reductive elimination to form the C-N bond. rug.nllibretexts.org The development of specialized ligands has been crucial in expanding the scope of this reaction to include challenging substrates like halopyridines. rug.nl

Understanding Regioselectivity and Chemoselectivity in Transformations

The presence of multiple reactive sites on this compound—a bromine atom, a fluorine atom, and a pyridin-2-ol moiety—makes selectivity a key challenge in its derivatization.

Tautomerism: The 2-hydroxypyridine (B17775) functional group exists in a tautomeric equilibrium with its 2-pyridone form. rsc.orgwikipedia.org The position of this equilibrium is highly dependent on the solvent; polar solvents tend to favor the 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine form. wikipedia.orgstackexchange.com This tautomerism is critical as it affects the aromaticity and reactivity of the ring and provides two potential sites for reaction (N-H and O-H). The 2-pyridone form is a cyclic amide, and its deprotonation yields a 2-pyridonate anion with delocalized charge, which can act as a versatile N,O-ligand in metal complexes. rsc.org

Chemoselectivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond. The relative reactivity generally follows the order C–I > C–Br > C–OTf >> C–Cl > C–F. Therefore, reactions like Suzuki-Miyaura or Buchwald-Hartwig amination will selectively occur at the C6-bromo position. nih.gov Achieving substitution at the C3-fluoro position would require more forcing conditions or different catalytic systems, such as those based on nickel, which are more effective for C-F bond activation. nih.gov

Regioselectivity of other transformations: The electron-deficient nature of the pyridine ring, amplified by the electronegative fluorine atom, influences the regioselectivity of other reactions. Metalation, for instance, is a common strategy for functionalizing pyridines. While the nitrogen atom typically directs metalation to the C2 or C6 positions, the existing substituents on this compound will dictate the outcome. chemrxiv.orgnih.gov The interplay between the directing effects of the nitrogen, fluorine, and hydroxyl/pyridone groups must be carefully considered to predict and control the site of functionalization.

Kinetic and Thermodynamic Aspects of Pyridine Functionalization

While specific quantitative kinetic and thermodynamic data for the derivatization of this compound are not widely available, general principles of pyridine chemistry allow for a qualitative understanding.

Kinetics: The rate of palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the halide, the electronic properties of the substrate, the catalyst, and the ligands.

Oxidative Addition: This is often the rate-determining step. rsc.org The C-Br bond is weaker than the C-F bond, leading to a much faster rate of oxidative addition at the C6 position. The electron-withdrawing fluorine atom at C3 further enhances the electrophilicity of the pyridine ring, which can accelerate the oxidative addition step.

Transmetalation and Reductive Elimination: The rates of these steps are highly dependent on the choice of catalyst, ligand, base, and solvent. For instance, the choice of base in Suzuki couplings is crucial for the formation and reactivity of the boronate species.

In cross-coupling reactions, the formation of a stable C-C or C-N bond in the biaryl or arylamine product provides the thermodynamic driving force. rsc.org

The tautomeric equilibrium between the 2-pyridinol and 2-pyridone forms is a key thermodynamic consideration. Ab initio calculations on the parent compounds show that while 2-hydroxypyridine is slightly more stable in the gas phase, 2-pyridone is favored in condensed phases due to intermolecular interactions like hydrogen bonding. wayne.edu For 4-hydroxypyridine, the hydroxy tautomer is more stable in the gas phase, but the pyridone form dominates in polar solvents. stackexchange.comwikipedia.org These relative stabilities influence the reaction pathways and the structure of the final products. Theoretical studies on the functionalization of pyridine and pyrimidine (B1678525) have shown that thermodynamic parameters can determine the favorability of different reaction pathways, such as [4+2] cycloadditions. samipubco.comechemcom.com

Role of Catalysts and Ligands in Reaction Efficacy

The choice of catalyst and, crucially, the ancillary ligands is paramount for achieving high efficacy and selectivity in the derivatization of this compound. Palladium-based systems are most common for C-Br bond functionalization. researchgate.net

Catalyst Precursors: Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃. These are typically reduced in situ to the active Pd(0) species that enters the catalytic cycle. libretexts.org

Ligand Effects: Phosphine ligands are the most widely used class of ligands for these transformations. Their properties, both steric and electronic, have a profound impact on the reaction.

Electronic Effects: Electron-donating ligands increase the electron density on the palladium center, which generally accelerates the oxidative addition step. researchgate.net However, they can slow down the reductive elimination. Conversely, electron-withdrawing ligands may facilitate reductive elimination. researchgate.net

Steric Effects: Bulky (sterically hindered) ligands promote the formation of monoligated palladium species, which are often more reactive. researchgate.net They also accelerate the final reductive elimination step, leading to higher turnover numbers and preventing catalyst decomposition. scispace.com

Bite Angle: For bidentate ligands, the "bite angle" is a critical parameter. Ligands like dppf and Xantphos have specific bite angles that are optimal for stabilizing the catalytic intermediates and promoting efficient coupling, especially for challenging substrates like heteroaryl halides. wikipedia.org Bidentate ligands are often employed to prevent catalyst deactivation and improve reaction rates when coupling basic substrates like pyridines. nih.gov

The table below summarizes some common ligands and their general applications in cross-coupling reactions relevant to halopyridines.

LigandTypeKey FeaturesTypical Application
Triphenylphosphine (PPh₃)Monodentate ArylphosphineStandard, relatively small cone angle. montana.edunih.govGeneral Suzuki and Buchwald-Hartwig reactions, though often superseded by more advanced ligands. montana.edunih.gov
Tri-tert-butylphosphine (P(tBu)₃)Monodentate AlkylphosphineVery bulky and electron-rich.Highly active for Suzuki couplings of aryl chlorides and bromides. rsc.org
XPhosBiaryl PhosphineBulky and electron-rich, provides high catalyst stability and activity.Suzuki couplings of heteroaryl chlorides; aminations. scispace.com
XantphosBidentate PhosphineLarge, flexible bite angle.Excellent for coupling of heteroaryl halides and preventing catalyst poisoning by basic nitrogen atoms. nih.gov
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Bidentate PhosphineRobust, thermally stable ligand. wikipedia.orgWidely used in a variety of cross-coupling reactions, including those with heteroaryl substrates. wikipedia.org

Applications As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The compound is utilized as a key intermediate in the assembly of complex heterocyclic structures. Its ability to undergo coupling reactions at the bromine-bearing C-6 position is fundamental to its application. For instance, 6-Bromo-3-fluoropyridin-2-ol is a documented reactant in the synthesis of advanced heterocyclic compounds intended for biological screening. In one such synthetic pathway, the hydroxyl group of the pyridin-2-ol is leveraged in a multi-step sequence to build a larger, fused ring system.

A derivative, 2-(6-bromo-3-fluoro-pyridin-2-yl)-propan-2-ol, is employed in the synthesis of a pyrazolo[3,4-d]pyrimidin-3-one core. This reaction sequence highlights the utility of the 6-bromo-3-fluoropyridine framework in accessing intricate heterocyclic systems that are otherwise challenging to prepare.

Role in Constructing Polycyclic Aromatic Compounds

Based on a review of available scientific literature, no specific examples of this compound being directly utilized as a building block for the construction of polycyclic aromatic compounds have been documented.

Development of Novel Scaffolds for Chemical Probe Discovery

The 6-bromo-3-fluoropyridine core is instrumental in the development of novel molecular scaffolds for chemical biology. Chemical probes are essential tools for studying biological processes, and their efficacy often relies on a unique and adaptable core structure. The aldehyde derivative, 6-bromo-3-fluoropicolinaldehyde, which is accessible from the corresponding alcohol, serves as a key starting point for creating new scaffold types.

Specifically, this aldehyde is used to synthesize 6-substituted 3-fluoro-2-pyridinaldoxime and 3-fluoro-2-pyridine hydroxamic acid scaffolds. These resulting frameworks provide a platform for further chemical elaboration, enabling the exploration of new chemical space in the search for potent and selective molecular probes.

Integration into Multi-component Reaction Schemes

A review of current research indicates no specific published examples where this compound is integrated as a reactant in multi-component reaction schemes.

Use in the Synthesis of Biologically Active Scaffolds

This compound is a valuable building block in the synthesis of scaffolds for compounds with potential biological applications. The compound's structure allows for its incorporation into larger molecules designed to interact with biological targets.

Recent research has shown its use as a reactant in the preparation of GLP-1R modulating compounds. Furthermore, a closely related derivative, 2-(6-bromo-3-fluoro-pyridin-2-yl)-propan-2-ol, serves as a key intermediate for producing 1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one scaffolds. These heterocyclic cores are of interest in medicinal chemistry research programs. The synthesis involves a coupling reaction where the bromine atom at the C-6 position is displaced, demonstrating the role of the compound as a handle for molecular elaboration.

Below is a representative synthetic step involving a derivative of the core scaffold:

Starting MaterialReactantProduct ScaffoldReference
2-(6-bromo-3-fluoropyridin-2-yl)propan-2-ol (B8730951)2-isopropyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one1-(5-fluoro-6-(2-fluoropropan-2-yl)pyridin-2-yl)-2-isopropyl-6-(methylthio)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one

Theoretical and Computational Studies on 6 Bromo 3 Fluoropyridin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 6-bromo-3-fluoropyridin-2-ol. arabjchem.orgacs.org These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The electronic properties of pyridine (B92270) derivatives are significantly influenced by the nature and position of substituents on the pyridine ring. acs.org For this compound, the electron-withdrawing nature of the bromine and fluorine atoms, combined with the electronic effects of the hydroxyl group, creates a unique electronic environment. The nitro group, if present as a substituent, is known to deactivate the pyridine ring towards electrophilic aromatic substitution while activating certain positions for nucleophilic aromatic substitution.

Key reactivity descriptors derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For instance, in a study of 2-fluoropyridine (B1216828) derivatives, 6-fluoropyridine-3-amine was found to have the lowest HOMO-LUMO gap, indicating higher reactivity. researchgate.net

Table 1: Calculated Reactivity Descriptors for a Generic Substituted Pyridine Derivative (Note: This table is illustrative and based on general findings for substituted pyridines. Specific values for this compound would require dedicated calculations.)

DescriptorSymbolTypical Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.0
Energy GapΔE4.5 to 6.5
Ionization PotentialI6.5 to 7.5
Electron AffinityA1.0 to 2.0
Global Hardnessη2.25 to 3.25
Chemical Potentialμ-3.75 to -4.75
Electrophilicity Indexω1.5 to 2.5

Data compiled from principles discussed in related studies. arabjchem.orgresearchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable tool, revealing the electrophilic and nucleophilic sites within the molecule. bohrium.com Red regions on an MEP map indicate negative potential (nucleophilic centers), while blue regions represent positive potential (electrophilic centers). researchgate.net

Prediction of Tautomeric Preferences of Pyridin-2-ol Forms

Pyridin-2-ol and its derivatives can exist in a tautomeric equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. oup.comtandfonline.com The position of this equilibrium is highly sensitive to factors such as the nature and position of substituents, the solvent, and temperature. oup.comnih.gov

Quantum chemical calculations have been effectively used to predict the tautomeric preferences of substituted pyridin-2-ols. oup.com Studies on 2-pyridones have shown that substituents at the 6-position have a significant stabilizing effect, particularly on the 2-pyridinol (enol) form. oup.com This effect is observed irrespective of the electronic nature of the substituent and can lead to a predominance of the pyridinol form. oup.com In the case of this compound, the presence of a bromine atom at the 6-position would be expected to favor the pyridin-2-ol tautomer.

The relative stability of the tautomers can be determined by comparing their calculated total energies. The tautomer with the lower total energy is considered the more stable form. Solvent effects, often modeled using the Polarizable Continuum Model (PCM), can significantly alter these preferences. nih.govmdpi.com For example, the tautomeric equilibrium of β-diketones is known to be influenced by the solvent environment. mdpi.com Similarly, for adenine (B156593) tautomers, substitution and solvent polarity can change the tautomeric preferences. nih.gov

Table 2: Factors Influencing Tautomeric Equilibrium in Substituted Pyridin-2-ols

FactorInfluence on Equilibrium
Substituent Position Substituents at the 6-position strongly stabilize the pyridin-2-ol form. oup.com
Substituent Nature Both electron-donating and electron-withdrawing groups at certain positions can shift the equilibrium. oup.comnih.gov
Solvent Polarity The equilibrium can shift to favor the more polar tautomer in polar solvents. nih.gov
Hydrogen Bonding Intermolecular hydrogen bonding with the solvent or other molecules can stabilize one tautomer over the other. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed modeling of reaction pathways and the characterization of transition states (TS). acs.org This is crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. researchgate.netrsc.org

For reactions involving this compound, such as nucleophilic substitution or cross-coupling reactions, reaction pathway modeling can identify the most energetically favorable route. The process involves calculating the potential energy surface of the reaction, locating the transition state structures, and determining the activation energies. nih.gov

For instance, in the nucleophilic substitution of acyl chlorides with pyridine, DFT calculations have been used to assess the reaction mechanisms. researchgate.netrsc.org These studies revealed that the reaction proceeds through a transition state whose LUMO is a mixture of orbitals from the nucleophile and the substrate. researchgate.netrsc.org The activation energy for such reactions can be calculated to predict the reaction rate. nih.gov

Transition state analysis, which involves calculating the vibrational frequencies of the TS structure to confirm the presence of a single imaginary frequency, is a key step in this process. mdpi.com This analysis provides certainty that the located structure is indeed a true transition state connecting reactants and products.

Ligand-Protein Interaction Studies for Derivatives (focus on chemical interactions, not biological outcome)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. tandfonline.comnih.gov This method is widely used to study the chemical interactions between potential drug candidates and their protein targets. tandfonline.comnih.govnih.gov Derivatives of this compound can be studied in this manner to understand their binding modes.

Docking studies reveal key chemical interactions such as hydrogen bonds, halogen bonds, hydrophobic interactions, and π-stacking, which are crucial for the stability of the ligand-protein complex. nih.gov For example, in a study of substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors, molecular docking identified key amino acid residues like Asp555 and Lys661 involved in binding. tandfonline.comnih.gov

The presence of fluorine and bromine atoms in this compound derivatives can lead to specific halogen bonding interactions with the protein. mdpi.com Halogen bonds are non-covalent interactions between a halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom on a protein residue. mdpi.com

Table 3: Common Types of Ligand-Protein Interactions

Interaction TypeDescription
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Halogen Bond A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.com
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
π-Stacking Attractive, noncovalent interactions between aromatic rings.
Cation-π Interaction A noncovalent molecular interaction between a cation and the face of an electron-rich π system.
Salt Bridge A combination of hydrogen bonding and electrostatic interactions between oppositely charged residues.

Information compiled from general principles of ligand-protein interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool for studying the conformational flexibility of molecules and the dynamic behavior of ligand-protein complexes over time. tandfonline.comnih.gov By simulating the motion of atoms and molecules, MD can reveal the stability of binding modes predicted by docking and provide insights into the conformational changes that occur upon ligand binding. tandfonline.comnih.govresearchgate.net

For this compound, MD simulations can be used to explore its conformational landscape and identify low-energy conformers. The analysis of halogenated isophthalamides has shown that the substitution pattern of halogens significantly influences the molecular conformation. dcu.ie Similarly, the bromine and fluorine atoms in this compound will dictate its preferred three-dimensional structure.

When studying ligand-protein complexes, MD simulations can assess the stability of the complex by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over the simulation time. tandfonline.com A stable complex will exhibit relatively small fluctuations in these values. tandfonline.com Binding free energy calculations, such as those using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, can also be performed on MD simulation trajectories to provide a more quantitative estimate of binding affinity. tandfonline.comnih.gov

Advanced Analytical Methodologies in Research on 6 Bromo 3 Fluoropyridin 2 Ol

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation in Synthetic Research

Spectroscopy is a cornerstone in the analysis of 6-Bromo-3-fluoropyridin-2-ol, enabling researchers to elucidate the structure of newly synthesized molecules and follow the transformation of functional groups during a reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its intermediates. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: Proton NMR is used to identify the number and environment of hydrogen atoms in the molecule. For a related compound, 6-bromo-3-fluoropicolinaldehyde, the aromatic protons on the pyridine (B92270) ring appear in the downfield region, with specific chemical shifts and coupling patterns that confirm their relative positions. chemicalbook.com For instance, a doublet of doublets (dd) signal is characteristic of a proton coupled to two different neighboring nuclei, which is typical for substituted pyridine rings. chemicalbook.com

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of the carbon's hybridization and electronic environment. This technique is used to confirm the presence of all carbon atoms in the pyridine ring and any substituents.

¹⁹F NMR: As this compound contains a fluorine atom, ¹⁹F NMR is a critical technique for characterization. It provides a direct signal for the fluorine nucleus, and the coupling between fluorine and adjacent protons (H-F coupling) or carbons (C-F coupling) in ¹H and ¹³C spectra further corroborates the structure.

³¹P NMR: Phosphorus-31 NMR is a specialized technique that would be employed if phosphorus-containing reagents or catalysts were used in the synthesis of this compound derivatives. It is highly specific for the ³¹P nucleus and would be used to track the transformation of phosphorus-based functional groups.

A summary of expected ¹H NMR data for a compound with a similar substitution pattern, 6-bromo-3-fluoropicolinaldehyde, is presented below. chemicalbook.com

Proton SignalChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Aldehyde H10.09Singlet (s)N/A
Pyridine H7.71Doublet of doublets (dd)8.8, 3.6
Pyridine H7.50 - 7.46Multiplet (m)N/A
Data derived from the synthesis of 6-bromo-3-fluoropicolinaldehyde. chemicalbook.com

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of reaction products and confirming their elemental composition. cdc.gov Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to generate ions of the target molecule, which are then analyzed. mdpi.com

A key feature in the mass spectrum of this compound is the presence of a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 2: Expected Mass Spectrometry Data for this compound (C₅H₃BrFNO)

Ion ⁷⁹Br Isotope (m/z) ⁸¹Br Isotope (m/z) Expected Intensity Ratio
[M]⁺ 190.94 192.94 ~1:1

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Table 3: Characteristic IR Absorption Frequencies

Functional Group Bond Characteristic Absorption (cm⁻¹)
Hydroxyl O-H stretch 3200-3600 (broad)
Aromatic C-H C-H stretch 3000-3100
Pyridine Ring C=C and C=N stretch 1400-1650
Fluoroalkane C-F stretch 1000-1400

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. For compounds like this compound, this technique provides information about the conjugated π-electron system of the pyridine ring. The absorption wavelengths and intensities are sensitive to the substituents on the ring and can be used to monitor reactions that alter the electronic structure of the molecule. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Progress Analysis

Chromatographic methods are essential for separating components of a mixture, making them vital for assessing the purity of the final product and for monitoring the consumption of reactants and the formation of products over the course of a reaction. cdc.gov

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of non-volatile compounds like this compound. bldpharm.combldpharm.com In a typical reverse-phase HPLC setup, the sample is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Data for Purity Analysis

Peak Number Retention Time (min) Area (%) Identity
1 2.54 1.8 Impurity
2 4.78 97.5 This compound

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing volatile compounds and can be applied to monitor reactions involving this compound, especially if derivatization is performed to increase its volatility. cdc.gov As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component, allowing for their definitive identification. nih.gov GC-MS is a highly sensitive method for detecting and identifying trace impurities or byproducts in a reaction mixture. scholaris.ca

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique utilized for the qualitative assessment of the purity of this compound and for monitoring the progress of chemical reactions involving this compound. The separation on a TLC plate is governed by the differential partitioning of the analyte between the stationary phase and the mobile phase. For a polar compound like this compound, a polar stationary phase such as silica gel is typically employed, with a mobile phase of varying polarity.

The choice of eluent is critical for achieving optimal separation. A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent, such as hexane or ethyl acetate, and a more polar solvent, like methanol or dichloromethane. The ratio of these solvents is adjusted to obtain a retention factor (Rf) value that allows for clear separation from impurities or starting materials. The Rf value is a key parameter calculated as the ratio of the distance traveled by the spot of the compound to the distance traveled by the solvent front.

Visualization of the compound on the TLC plate is often achieved under UV light, where the aromatic pyridine ring will absorb light and appear as a dark spot on a fluorescent background. Should the compound not be UV-active or for enhanced visualization, various staining agents can be employed.

Table 1: Representative TLC Conditions for Analysis of this compound

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl acetate/Hexane (1:1 v/v)
Visualization UV light (254 nm)
Expected Rf 0.4 - 0.6

Note: The expected Rf is an estimate and can vary based on specific experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related fluorinated and brominated pyridine structures provides significant insight into its expected solid-state conformation. nih.govnih.gov

The crystal packing of pyridine derivatives is influenced by a variety of intermolecular interactions, including hydrogen bonding, halogen bonding, and π-π stacking. nih.govias.ac.inmdpi.com In the case of this compound, the hydroxyl group is expected to be a primary participant in hydrogen bonding, likely forming dimers or chains with neighboring molecules. The presence of the fluorine and bromine atoms introduces the possibility of halogen bonding, where the halogen atom acts as an electrophilic region, interacting with a nucleophilic site on an adjacent molecule. nih.gov

Table 2: Predicted Crystallographic Parameters for this compound based on Analogous Structures

ParameterPredicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or Pbca
Key Bond Lengths C-Br: ~1.90 Å, C-F: ~1.35 Å, C-O: ~1.36 Å
Key Bond Angles C-C-C (ring): ~120°, C-N-C (ring): ~118°
Dominant Intermolecular Interactions O-H···N hydrogen bonding, C-H···F interactions, Br···N halogen bonding

Note: These are predicted values based on data from structurally similar compounds and may differ from experimental results.

Electrochemical Methods for Reactivity and Reductive/Oxidative Studies

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for investigating the redox properties of this compound. These studies provide information on the oxidation and reduction potentials of the molecule, offering insights into its electronic structure and reactivity. The electrochemical behavior of substituted pyridines is highly dependent on the nature and position of the substituents on the pyridine ring.

A typical cyclic voltammetry experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The peak potentials provide thermodynamic information about the redox processes, while the peak currents and shapes can offer kinetic insights.

Table 3: Expected Electrochemical Behavior of this compound in Cyclic Voltammetry

ProcessExpected Potential Range (vs. Ag/AgCl)ReversibilityInfluencing Factors
Oxidation +1.0 to +1.5 VIrreversiblePresence of the electron-donating hydroxyl group.
Reduction -1.5 to -2.0 VLikely IrreversiblePresence of electron-withdrawing bromo and fluoro groups.

Note: The potential ranges are estimates and are highly dependent on the solvent, electrolyte, and electrode material used in the experiment.

Q & A

Q. What are the optimal synthetic routes for 6-Bromo-3-fluoropyridin-2-ol, and how can yield and purity be maximized?

  • Methodological Answer: Synthesis typically involves bromination and fluorination steps. A common approach uses N-bromosuccinimide (NBS) or bromine in solvents like acetic acid or dichloromethane under controlled temperatures (0–25°C) to introduce the bromine atom. Fluorination may employ fluorinating agents like Selectfluor™. Purification via column chromatography or recrystallization improves yield (up to 75% reported in similar compounds). Key parameters include solvent choice, reaction time, and stoichiometric ratios of halogenating agents .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer: Use a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., downfield shifts for hydroxyl and halogen groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C5_5H4_4BrFNO).
  • FT-IR : Peaks at ~3200 cm1^{-1} (O-H stretch) and ~1550 cm1^{-1} (C-Br stretch).
    Cross-reference with PubChem data (InChI: InChI=1S/C5H3BrFNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H) for validation .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer: The compound serves as a precursor for bioactive molecules, particularly kinase inhibitors and antimicrobial agents. Its hydroxyl and halogen groups enable regioselective functionalization (e.g., Suzuki couplings for aryl substitutions). Studies highlight its role in synthesizing fluorinated analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C6 vs. C5) affect reactivity in cross-coupling reactions?

  • Methodological Answer: Bromine at C6 (meta to hydroxyl) enhances electrophilic aromatic substitution (EAS) reactivity compared to para-substituted analogs. For Suzuki-Miyaura couplings, Pd-catalyzed reactions with C6-bromo derivatives show higher yields (85–90%) due to reduced steric hindrance. Compare with 5-bromo isomers (e.g., 5-Bromo-6-fluoropyridin-3-ol) to assess electronic effects using DFT calculations .

Q. What strategies resolve contradictions in reported bioactivity data for halogenated pyridinols?

  • Methodological Answer: Discrepancies in inhibition assays (e.g., IC50_{50} values) may arise from solvent polarity or assay conditions. Standardize protocols:
  • Use DMSO as a universal solvent (<1% v/v to avoid cytotoxicity).
  • Validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
  • Cross-reference with structurally similar compounds (e.g., 6-Bromo-2,5-dimethylpyridin-3-ol) to isolate substituent effects .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodological Answer: Employ in silico tools:
  • ADMET Prediction : Use SwissADME to estimate hepatic clearance and CYP450 interactions.
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • QM/MM Calculations : Assess the energy barrier for hydroxylation at C3, a common metabolic pathway for pyridinols .

Methodological Challenges and Solutions

Q. What are the limitations of current purification methods for halogenated pyridinols, and how can they be addressed?

  • Answer: Halogenated pyridinols often co-elute with byproducts during chromatography. Solutions include:
  • Two-Step Crystallization : Use hexane/ethyl acetate (1:3) for initial crude purification, followed by size-exclusion chromatography.
  • HPLC with HILIC Columns : Improves resolution for polar derivatives .

Q. How can researchers optimize reaction conditions to minimize dehalogenation during functionalization?

  • Answer: Dehalogenation occurs under strong reducing conditions. Mitigation strategies:
  • Use mild reducing agents (e.g., NaBH4_4 instead of LiAlH4_4).
  • Conduct reactions under inert atmospheres (N2_2/Ar) to prevent radical side reactions.
  • Monitor reaction progress via TLC or in situ IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.